An In-Depth Technical Guide to 1-Bromo-4-cyclobutylbenzene: Synthesis, Properties, and Application
An In-Depth Technical Guide to 1-Bromo-4-cyclobutylbenzene: Synthesis, Properties, and Application
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-cyclobutylbenzene (CAS No. 39868-71-8), a key intermediate in the fields of pharmaceutical sciences and materials research. The unique structural motif of the cyclobutyl group imparts distinct steric and electronic properties, making this aryl bromide a valuable building block for creating complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust, multi-step synthesis protocol with mechanistic insights, and explores its principal chemical transformations, including Palladium-catalyzed cross-coupling and Grignard reagent formation. Detailed, field-tested experimental protocols are provided to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
1-Bromo-4-cyclobutylbenzene is an aromatic compound characterized by a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a cyclobutyl group, respectively. The presence of the strained four-membered cyclobutyl ring adjacent to the aromatic system influences the molecule's conformational behavior and electronic distribution, distinguishing it from more common alkyl-substituted aryl halides.[1]
The bromine atom serves as a highly effective functional handle for a variety of synthetic transformations. Its position on the aromatic ring makes it an ideal substrate for reactions that rely on oxidative addition, such as cross-coupling, or metal-halogen exchange for the formation of organometallic reagents.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 39868-71-8 | [2][3] |
| Molecular Formula | C₁₀H₁₁Br | [1][2] |
| Molecular Weight | 211.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 107-108 °C (at 10 Torr) | [2][3] |
| Density | 1.3435 g/cm³ | [2][3] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [3] |
Synthesis of 1-Bromo-4-cyclobutylbenzene: A Strategic Approach
A reliable and scalable synthesis of 1-Bromo-4-cyclobutylbenzene is paramount for its application in research and development. A logical and field-proven approach involves a three-step sequence starting from benzene: (1) Friedel-Crafts Acylation, (2) Clemmensen or Wolff-Kishner Reduction, and (3) Electrophilic Aromatic Bromination. This strategy is advantageous as it avoids potential carbocation rearrangements that could occur during direct Friedel-Crafts alkylation.[1]
Caption: Synthetic pathway for 1-Bromo-4-cyclobutylbenzene.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation of Benzene to form Cyclobutyl Phenyl Ketone
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Causality: This step introduces the cyclobutylcarbonyl group onto the benzene ring. An acylium ion is generated in situ from cyclobutanecarbonyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The acylation avoids the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation.[3]
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).
-
Add dry benzene (3.0 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice/water bath.[5]
-
Add cyclobutanecarbonyl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for an additional 30 minutes to ensure complete reaction.[4]
-
Cool the reaction mixture back to 0-5 °C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield crude cyclobutyl phenyl ketone, which can be purified by vacuum distillation.
-
Step 2: Clemmensen Reduction of Cyclobutyl Phenyl Ketone to Cyclobutylbenzene
-
Causality: The carbonyl group of the ketone must be reduced to a methylene group (CH₂). The Clemmensen reduction is highly effective for aryl-alkyl ketones and is performed under strongly acidic conditions.[6] An alternative, the Wolff-Kishner reduction, uses basic conditions (hydrazine, KOH) and is suitable for acid-sensitive substrates.[7] The choice of the Clemmensen reduction is appropriate here as the substrate is stable to acid.
-
Methodology:
-
Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (4.0 eq.) to a solution of mercury(II) chloride (0.2 eq.) in water and concentrated HCl, and stirring for 10 minutes. Decant the aqueous solution.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and water.
-
Add the cyclobutyl phenyl ketone (1.0 eq.) from Step 1 to the flask.
-
Heat the mixture to a vigorous reflux with stirring. The reaction progress can be monitored by TLC. Additional portions of concentrated HCl may be required during the reflux period.
-
After completion (typically 4-6 hours), cool the mixture to room temperature and decant the aqueous layer.
-
Extract the mixture with diethyl ether. Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to yield cyclobutylbenzene, which can be purified by distillation.
-
Step 3: Electrophilic Bromination of Cyclobutylbenzene
-
Causality: The final step is the regioselective bromination of the activated cyclobutylbenzene ring. The cyclobutyl group is an ortho-, para-directing activator. Due to steric hindrance from the cyclobutyl group, the major product will be the para-substituted isomer. A Lewis acid catalyst like FeBr₃ is required to polarize the Br₂ molecule, generating a potent electrophile ("Br⁺").[8]
-
Methodology:
-
To a flask protected from light and equipped with a magnetic stirrer and a dropping funnel, add cyclobutylbenzene (1.0 eq.) and a catalytic amount of iron filings (which will generate FeBr₃ in situ).
-
Cool the flask to 0 °C.
-
Add liquid bromine (1.05 eq.) dropwise over 30 minutes. HBr gas will evolve.
-
After the addition, allow the reaction to stir at room temperature for 2 hours or until the red color of bromine has faded.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure 1-Bromo-4-cyclobutylbenzene.
-
Spectroscopic Characterization
Authenticating the structure of the synthesized 1-Bromo-4-cyclobutylbenzene is achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and cyclobutyl protons. The para-substituted benzene ring will exhibit two doublets in the aromatic region (~7.0-7.5 ppm), each integrating to 2H. The cyclobutyl protons will appear as a series of multiplets in the upfield region (~1.8-3.6 ppm). The methine proton (benzylic) will be the most downfield of the aliphatic signals.
-
¹³C NMR: The carbon NMR spectrum for this para-disubstituted benzene should display four distinct signals in the aromatic region due to molecular symmetry. The carbon attached to the bromine (C-Br) will be shifted upfield relative to benzene, while the carbon attached to the cyclobutyl group (C-alkyl) will be shifted downfield. The aliphatic region will show signals corresponding to the methine and methylene carbons of the cyclobutyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclobutyl group (below 3000 cm⁻¹). A strong absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 m/z units.[9] A major fragmentation pathway would be the loss of the bromine atom, leading to a significant peak at [M-Br]⁺.
Chemical Reactivity and Synthetic Applications
1-Bromo-4-cyclobutylbenzene is a versatile intermediate primarily utilized in reactions that form new carbon-carbon or carbon-heteroatom bonds at the C-Br position.
Caption: Key reaction pathways of 1-Bromo-4-cyclobutylbenzene.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Causality: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable in drug discovery for synthesizing biaryl structures. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.
-
Protocol: Coupling with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 1-Bromo-4-cyclobutylbenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) as the base.
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. The crude product, 4-cyclobutyl-1,1'-biphenyl, can be purified by column chromatography on silica gel.
-
Formation and Reaction of the Grignard Reagent
-
Causality: The polarity of the C-Br bond can be reversed by forming a Grignard reagent, transforming the electrophilic aromatic carbon into a potent nucleophile (a "carbanion" equivalent).[10] This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. The resulting organometallic species can react with a wide range of electrophiles, such as CO₂, aldehydes, and ketones.[11] All glassware and reagents must be scrupulously dry, as Grignard reagents are strong bases and will be quenched by water.
-
Protocol: Formation and Carboxylation
-
Place magnesium turnings (1.5 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to help initiate the reaction.
-
Add a solution of 1-Bromo-4-cyclobutylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion to the magnesium and warm gently if necessary to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark solution to 0 °C. For carboxylation, pour the Grignard reagent slowly onto an excess of crushed dry ice (solid CO₂) with stirring.
-
Allow the mixture to warm to room temperature, which sublimes the excess CO₂.
-
Quench the reaction by adding dilute HCl until the solution is acidic. This protonates the carboxylate salt.
-
Extract the product, 4-cyclobutylbenzoic acid, with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent to yield the crude carboxylic acid, which can be purified by recrystallization.
-
Safety and Handling
1-Bromo-4-cyclobutylbenzene is classified as harmful if swallowed (GHS Hazard H302).[3] As with all aryl halides, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Store the compound in a cool, dry place away from oxidizing agents. All reactions, particularly the preparation of Grignard reagents, should be conducted under an inert atmosphere and with strict exclusion of moisture.
Conclusion
1-Bromo-4-cyclobutylbenzene stands out as a strategic building block for advanced organic synthesis. Its defined structure and reliable reactivity make it a valuable tool for medicinal chemists and materials scientists aiming to introduce the unique cyclobutylphenyl moiety into target molecules. The synthetic and reaction protocols detailed in this guide are based on established chemical principles and provide a robust framework for the successful utilization of this compound in a research setting.
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